molecular formula C11H12BF3O2 B14071882 (5-Cyclopropyl-2-methyl-3-(trifluoromethyl)phenyl)boronic acid

(5-Cyclopropyl-2-methyl-3-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14071882
M. Wt: 244.02 g/mol
InChI Key: UKAXDWGJDJLTSE-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-2-methyl-3-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with cyclopropyl, methyl, and trifluoromethyl groups. The unique structural features of this compound make it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-2-methyl-3-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction proceeds smoothly to yield the desired boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-2-methyl-3-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Protodeboronation: Under certain conditions, the boronic acid group can be removed to yield the parent aromatic compound.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Protodeboronation: Acids or bases under specific conditions.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Protodeboronation: Parent aromatic compounds.

Scientific Research Applications

(5-Cyclopropyl-2-methyl-3-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-2-methyl-3-(trifluoromethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired product. The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in various transformations.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 3,5-Bis(trifluoromethyl)phenylboronic acid

Uniqueness

(5-Cyclopropyl-2-methyl-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of the cyclopropyl and methyl groups, which provide steric hindrance and electronic effects that influence its reactivity. The trifluoromethyl group further enhances its stability and reactivity, making it distinct from other similar boronic acids.

Properties

Molecular Formula

C11H12BF3O2

Molecular Weight

244.02 g/mol

IUPAC Name

[5-cyclopropyl-2-methyl-3-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C11H12BF3O2/c1-6-9(11(13,14)15)4-8(7-2-3-7)5-10(6)12(16)17/h4-5,7,16-17H,2-3H2,1H3

InChI Key

UKAXDWGJDJLTSE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1C)C(F)(F)F)C2CC2)(O)O

Origin of Product

United States

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